molecular formula C7H12O3 B15200543 (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid

(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid

Cat. No.: B15200543
M. Wt: 144.17 g/mol
InChI Key: SNKAANHOVFZAMR-WDSKDSINSA-N
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Description

(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both a hydroxyl group and a carboxylic acid group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxocyclohexane-1-carboxylic acid using chiral catalysts. This method ensures the selective formation of the (1S,2S) enantiomer. Another method includes the resolution of racemic mixtures using chiral amines or other resolving agents .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of ketones or the use of whole-cell biocatalysts can provide efficient and sustainable routes for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted cyclohexane compounds .

Scientific Research Applications

(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

SNKAANHOVFZAMR-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)O

Canonical SMILES

C1CCC(C(C1)C(=O)O)O

Origin of Product

United States

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